![molecular formula C17H23ClN6O2 B1261139 2-[[4-(5-Chloro-2-methoxyanilino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1261139.png)
2-[[4-(5-Chloro-2-methoxyanilino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[4-(5-chloro-2-methoxyanilino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]ethanol is a substituted aniline and a member of methoxybenzenes.
Applications De Recherche Scientifique
Antimicrobial and Antibacterial Properties
- Several studies have shown that derivatives of 1,3,5-triazine, a core component of the compound , exhibit notable antimicrobial activities. For instance, the antimicrobial activity of new pyridine derivatives, including 1,3,5-triazine structures, has been extensively studied (Patel, Agravat, & Shaikh, 2011). These compounds have displayed variable and modest activity against strains of bacteria and fungi.
- Another study synthesized a range of 1,2,4-triazine derivatives, noting their potential in antibacterial and anticancer applications. These derivatives include structures similar to the compound and have shown promising results against various bacteria and cancer cell lines (Bondock & Gieman, 2015).
Chemical Synthesis and Structural Analysis
- The synthesis and structural analysis of related triazine compounds have been a subject of research, highlighting the chemical properties and potential applications of these molecules in various fields. For instance, the molecular and crystal structure of similar triazine compounds has been analyzed, providing insights into their chemical behavior and potential uses (Dolzhenko et al., 2011).
Applications in Peptide Analysis and Chromatography
- Research has also explored the use of triazine-based compounds in peptide analysis and chromatography. For example, a study evaluated fluorescent monochloro-s-triazine reagent for amino acid analysis, demonstrating the utility of triazine derivatives in analytical chemistry (Brückner & Wachsmann, 2003).
Potential in Drug Discovery and Disease Treatment
- The structural and functional characteristics of triazine derivatives have implications in drug discovery and the treatment of diseases. Compounds containing the triazine structure have been investigated for their potential as antimicrobial and anticancer agents, suggesting a possible role in therapeutic applications (Al-Omar et al., 2010).
Propriétés
Formule moléculaire |
C17H23ClN6O2 |
|---|---|
Poids moléculaire |
378.9 g/mol |
Nom IUPAC |
2-[[4-(5-chloro-2-methoxyanilino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C17H23ClN6O2/c1-26-14-6-5-12(18)11-13(14)20-16-21-15(19-7-10-25)22-17(23-16)24-8-3-2-4-9-24/h5-6,11,25H,2-4,7-10H2,1H3,(H2,19,20,21,22,23) |
Clé InChI |
ZMPSLQHVIXWVTO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)NCCO)N3CCCCC3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



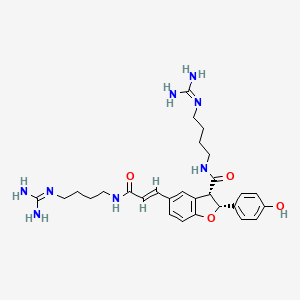
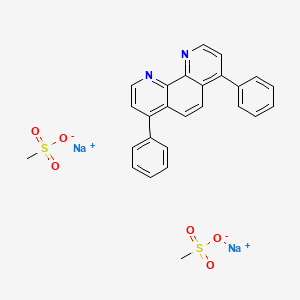
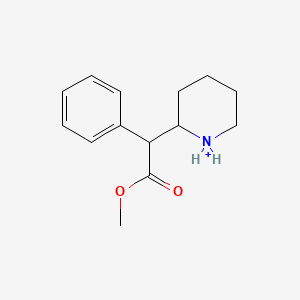
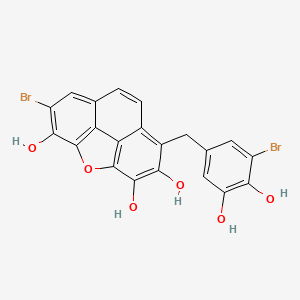
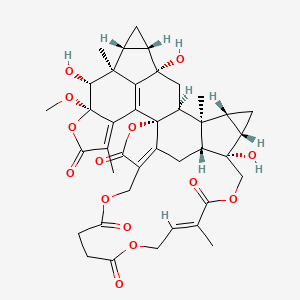

![(1R,3R,7R,9R,10S,11S)-9-methyl-4-methylidene-6,12-dioxatetracyclo[9.2.2.01,10.03,7]pentadecane-5,14-dione](/img/structure/B1261066.png)

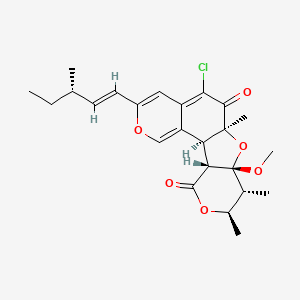

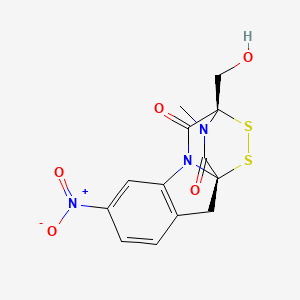
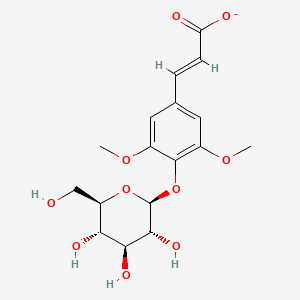
![3-{[(2,3-dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1261079.png)
